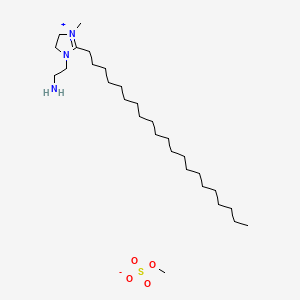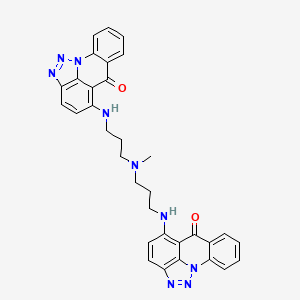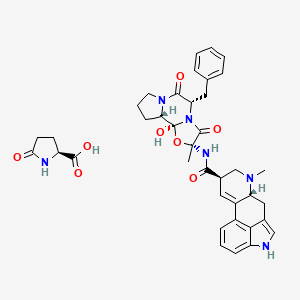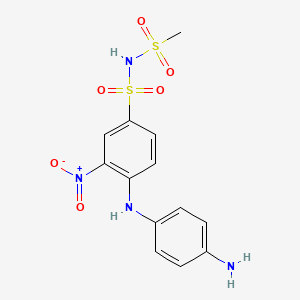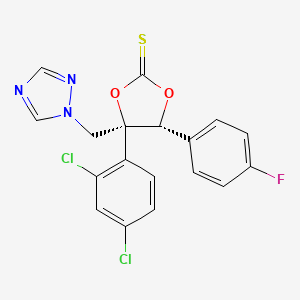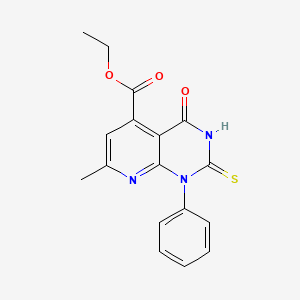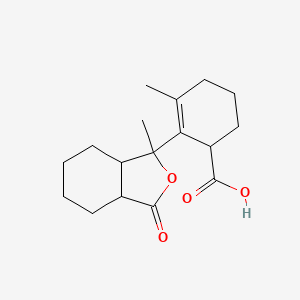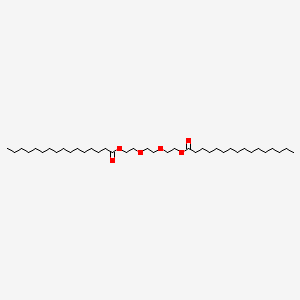
Gentrogenin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gentrogenin is a steroidal sapogenin, a type of natural product derived from plants, particularly from the Agave species. It is known for its potential bioactive properties, including anticancer and anti-inflammatory effects. The molecular formula of this compound is C27H40O4, and it has a molecular weight of 428.60 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Gentrogenin can be synthesized through various chemical reactions involving the hydrolysis of saponins. One common method involves the extraction of saponins from plant sources, followed by acid hydrolysis to yield this compound. The reaction conditions typically include the use of strong acids like hydrochloric acid at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves the use of fast centrifugal partition chromatography (FCPC) to fractionate plant extracts. This method allows for the efficient separation and purification of this compound from other saponins present in the extract .
Chemical Reactions Analysis
Types of Reactions
Gentrogenin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various this compound derivatives with modified functional groups, which can exhibit different bioactive properties .
Scientific Research Applications
Gentrogenin has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of other bioactive compounds.
Biology: Studied for its potential anticancer and anti-inflammatory effects.
Industry: Utilized in the production of steroidal drugs and other pharmaceutical products.
Mechanism of Action
Gentrogenin exerts its effects through various molecular targets and pathways. It has been shown to induce apoptosis in cancer cells by activating specific signaling pathways. Additionally, this compound inhibits α-glucosidase, an enzyme involved in carbohydrate metabolism, which makes it a potential therapeutic agent for diabetes .
Comparison with Similar Compounds
Gentrogenin is structurally similar to other steroidal sapogenins such as hecogenin, kammogenin, and manogenin. it differs in the absence of a hydroxyl group in the substituent R1 and the composition of its sugar chain . This structural uniqueness contributes to its distinct bioactive properties.
List of Similar Compounds
- Hecogenin
- Kammogenin
- Manogenin
- Diosgenin
- Tigogenin
This compound’s unique structural features and bioactive properties make it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
427-28-1 |
|---|---|
Molecular Formula |
C27H40O4 |
Molecular Weight |
428.6 g/mol |
IUPAC Name |
(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-10-one |
InChI |
InChI=1S/C27H40O4/c1-15-7-10-27(30-14-15)16(2)24-22(31-27)12-21-19-6-5-17-11-18(28)8-9-25(17,3)20(19)13-23(29)26(21,24)4/h5,15-16,18-22,24,28H,6-14H2,1-4H3/t15-,16+,18+,19-,20+,21+,22+,24+,25+,26-,27-/m1/s1 |
InChI Key |
UVLDESQWQRMYKD-MOAZMYQBSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(C(=O)C[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O)C)C)C)OC1 |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(C(=O)CC5C4CC=C6C5(CCC(C6)O)C)C)C)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


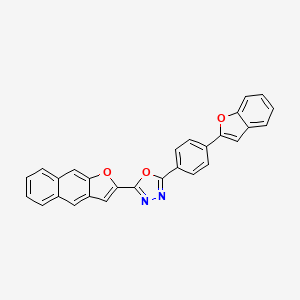

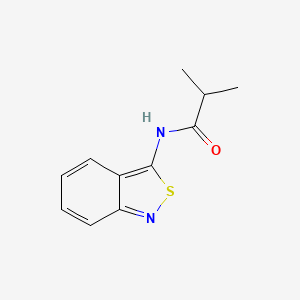
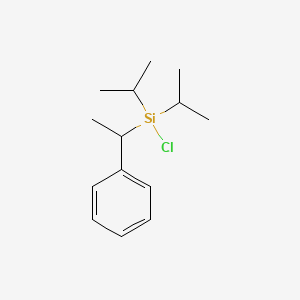
![1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium thiocyanate](/img/structure/B12696974.png)
